Thallium(III) hydroxide

Description

Properties

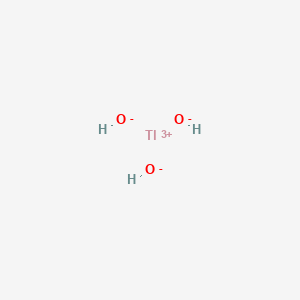

Molecular Formula |

H3O3Tl |

|---|---|

Molecular Weight |

255.41 g/mol |

IUPAC Name |

thallium(3+);trihydroxide |

InChI |

InChI=1S/3H2O.Tl/h3*1H2;/q;;;+3/p-3 |

InChI Key |

GEPJDKDOADVEKE-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[OH-].[OH-].[Tl+3] |

Synonyms |

thallium(III) hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Thallium(III) Hydroxide from Thallium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thallium(III) hydroxide (B78521) from its precursor, thallium(III) chloride. The document outlines the chemical principles, detailed experimental protocols, and key quantitative data. Due to the acute toxicity of thallium compounds, all procedures described herein must be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction and Chemical Principles

Thallium(III) hydroxide, Tl(OH)₃, is a reddish-brown solid that is a very weak base.[1] Its synthesis from thallium(III) chloride is a straightforward precipitation reaction. Thallium(III) chloride (TlCl₃), a water-soluble crystalline compound, serves as the starting material.[2][3] When an aqueous solution of TlCl₃ is treated with a base, such as sodium hydroxide (NaOH), the highly insoluble this compound precipitates out of the solution.[4][5]

The overall chemical reaction is as follows:

TlCl₃(aq) + 3NaOH(aq) → Tl(OH)₃(s) + 3NaCl(aq)[6]

The extremely low solubility of this compound is a key factor in this synthesis, allowing for its effective separation from the soluble sodium chloride byproduct.[5][6] It is important to note that the existence of pure this compound is sometimes debated, as it can readily dehydrate to form hydrated thallium(III) oxide (Tl₂O₃·nH₂O).[7]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the reactant and the product.

Table 1: Properties of Thallium(III) Chloride (TlCl₃)

| Property | Value |

| Molar Mass | 310.74 g/mol |

| Appearance | White, crystalline solid[2] |

| Solubility in Water | Soluble, but susceptible to hydrolysis[2][3] |

| Key Reactivity | Lewis acid, hygroscopic[6][8] |

Table 2: Properties of this compound (Tl(OH)₃)

| Property | Value |

| Molar Mass | 255.4053 g/mol [1][5] |

| Appearance | Reddish-brown solid[1] |

| Solubility in Water | Extremely low solubility[6][9] |

| Solubility Product (Ksp) | 10⁻⁴⁵.²[6] |

| Basicity | Very weak base[1][4][6] |

| Thermal Stability | Decomposes upon heating to Tl₂O₃ and H₂O[6][10] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound via controlled precipitation from an aqueous solution of thallium(III) chloride.[5]

3.1. Materials and Reagents

-

Thallium(III) chloride (TlCl₃)

-

Sodium hydroxide (NaOH), 1 M solution

-

High-purity deionized water

-

pH meter or pH indicator strips

-

Beakers, magnetic stirrer, and stir bar

-

Büchner funnel and filter paper (e.g., 0.45 µm pore size)

-

Fume hood

3.2. Procedure

-

Preparation of Thallium(III) Chloride Solution: In a fume hood, accurately weigh a desired quantity of TlCl₃ and dissolve it in a minimal amount of deionized water in a beaker equipped with a magnetic stir bar.[5]

-

Precipitation: While continuously stirring the TlCl₃ solution, slowly add a 1 M NaOH solution dropwise.[5] A dense, reddish-brown precipitate of Tl(OH)₃ will form immediately.[1][6]

-

pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. Continue the dropwise addition of the NaOH solution until the pH is stable at a value of 10 or higher.[5] This ensures the complete precipitation of this compound.

-

Digestion of the Precipitate: After reaching the target pH, continue to stir the mixture gently at room temperature for 30-60 minutes. This process, known as digestion, allows the precipitate to age, which can improve its particle size and filterability.[5]

-

Isolation and Washing: Isolate the Tl(OH)₃ precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.[4][5] Wash the collected solid multiple times with high-purity deionized water to remove any soluble impurities, primarily sodium chloride.[5]

-

Drying: Dry the purified this compound precipitate. Note that heating can cause decomposition to thallium(III) oxide.[6][10]

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of Tl(OH)₃.

4.2. Chemical Reaction Pathway

Caption: Precipitation reaction for Tl(OH)₃ synthesis.

Safety and Handling

Thallium and its compounds are extremely toxic and can be absorbed through the skin or by inhalation.[10] All manipulations involving thallium(III) chloride and this compound must be performed in a certified fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. Waste containing thallium must be disposed of according to institutional and regulatory guidelines for hazardous heavy metal waste.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Facts for Kids [kids.kiddle.co]

An In-depth Technical Guide to the Electrochemical Preparation of Thallium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical preparation of Thallium(III) hydroxide (B78521), a compound of interest in various research and development applications. This document outlines the core principles, detailed experimental protocols, and quantitative data derived from scientific literature. Particular attention is given to the anodic oxidation of Thallium(I) ions in alkaline media, a common and effective method for this synthesis.

Introduction

Thallium(III) hydroxide, Tl(OH)₃, is a reddish-brown solid that is of interest due to the unique properties of the Tl(III) oxidation state.[1] While chemical precipitation methods exist, the electrochemical approach offers a high degree of control over the purity and morphology of the final product. This method involves the anodic oxidation of a soluble Thallium(I) salt in an alkaline electrolyte, leading to the precipitation of this compound or its dehydrated form, Thallium(III) oxide (Tl₂O₃). The resulting product is highly insoluble in the reaction medium, facilitating its separation.

Core Principles of Electrochemical Synthesis

The electrochemical preparation of this compound is based on the oxidation of Thallium(I) ions to Thallium(III) ions at the anode of an electrolytic cell. In an alkaline solution, the newly formed Tl³⁺ ions readily react with hydroxide ions (OH⁻) to form a precipitate of Tl(OH)₃.

The key electrochemical and chemical reactions are as follows:

-

Anode (Oxidation): Tl⁺ → Tl³⁺ + 2e⁻

-

Precipitation: Tl³⁺ + 3OH⁻ → Tl(OH)₃(s)

The overall reaction at the anode can be represented as:

2Tl⁺ + 6OH⁻ → Tl₂(OH)₆(s) + 4e⁻

Which is equivalent to the formation of Thallium(III) oxide in the presence of water:

2Tl⁺ + 3H₂O → Tl₂O₃(s) + 6H⁺ + 4e⁻

The choice of electrode materials, electrolyte composition, pH, and applied potential or current density are critical parameters that influence the efficiency of the reaction and the quality of the product.

Experimental Protocols

The following sections provide detailed methodologies for the electrochemical synthesis of this compound, based on protocols described in the scientific literature.

Materials and Equipment

-

Thallium(I) salt: Thallium(I) sulfate (B86663) (Tl₂SO₄) or Thallium(I) nitrate (B79036) (TlNO₃)

-

Electrolyte: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Anode: Platinum (Pt) gauze or foil, glassy carbon, or boron-doped diamond (BDD)

-

Cathode: Platinum (Pt) foil or glassy carbon

-

Reference Electrode (optional, for potentiostatic control): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Electrolytic Cell: A conventional three-electrode or two-electrode cell

-

Power Supply: Potentiostat/Galvanostat

-

Magnetic Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Detailed Experimental Procedure

-

Electrolyte Preparation: Prepare an alkaline solution of a Thallium(I) salt. For example, dissolve Thallium(I) sulfate in a sodium hydroxide solution. The concentration of the Thallium(I) salt can range from 0.1 M to 0.5 M, and the hydroxide concentration is typically in the range of 1 M.

-

Cell Assembly:

-

Place the alkaline Thallium(I) salt solution into the electrolytic cell.

-

Position the anode and cathode in the solution, ensuring they do not touch. If using a three-electrode setup, place the reference electrode tip close to the anode surface.

-

-

Electrolysis:

-

Galvanostatic (Constant Current) Method: Apply a constant current density to the anode. A typical current density can range from 5 mA/cm² to 20 mA/cm².

-

Potentiostatic (Constant Potential) Method: Apply a constant potential to the anode with respect to the reference electrode. The potential should be sufficiently positive to oxidize Tl(I) to Tl(III). This is often in the range of +0.5 V to +1.5 V vs. SCE.

-

-

Reaction Progress: During electrolysis, a reddish-brown precipitate of this compound will form at and near the anode surface. Continue the electrolysis for a set period, which can range from 30 minutes to several hours, depending on the desired yield. Gentle stirring of the electrolyte can help to ensure a uniform reaction.

-

Product Isolation and Purification:

-

After the electrolysis is complete, turn off the power supply and remove the electrodes.

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove any residual electrolyte and soluble impurities.

-

Dry the purified this compound in an oven at a low temperature (e.g., 60-80 °C) or in a desiccator to avoid excessive dehydration to the oxide form.

-

Quantitative Data

The following tables summarize key quantitative data from studies on the electrochemical preparation of Thallium(III) compounds.

Table 1: Electrochemical Synthesis Parameters and Product Purity

| Parameter | Value | Reference |

| Starting Material | Thallium(I) Sulfate in NaOH solution | |

| Anode Material | Platinum, Glassy Carbon | |

| Cathode Material | Platinum, Glassy Carbon | |

| Applied Potential | +1.5 V | [2] |

| pH | > 2 | [2] |

| Product Purity (as Tl₂O₃) | 99.6% | [2] |

Table 2: Influence of Current Density on Tl(I) Oxidation Efficiency

| Initial Tl(I) Concentration | Current Density (mA/cm²) | Time for 99% Oxidation (min) |

| 10 mg/L | 5 | 15 |

| 10 mg/L | 10 | < 10 |

| 10 mg/L | 20 | < 5 |

Visualizations

Experimental Workflow

Caption: Workflow for the electrochemical preparation of this compound.

Electrochemical Mechanism at the Anode

Caption: Mechanism of anodic oxidation and precipitation of this compound.

Characterization of the Product

The synthesized this compound/oxide can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material. Electrochemically deposited Tl₂O₃ has been shown to be polycrystalline at higher current densities.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size of the precipitate. SEM images can reveal if the product is composed of nanoparticles, nanorods, or larger agglomerates.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the +3 oxidation state of thallium and the chemical composition of the product.

-

Voltammetry: Cyclic voltammetry can be used to study the electrochemical behavior of the Tl(I)/Tl(III) redox couple and to optimize the deposition potential.

Safety Considerations

Warning: Thallium and its compounds are extremely toxic. All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of any dust or fumes and prevent any contact with the skin. Dispose of all thallium-containing waste according to institutional and national safety regulations.

Conclusion

The electrochemical preparation of this compound is a robust method that allows for the synthesis of a high-purity product. By carefully controlling the experimental parameters such as the composition of the electrolyte, pH, and the applied current or potential, the yield and quality of the this compound can be optimized. This guide provides the necessary foundational knowledge and detailed protocols to assist researchers in the successful synthesis of this compound for their scientific endeavors.

References

An In-depth Technical Guide to Thallium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thallium(III) hydroxide (B78521), a compound of significant interest in inorganic chemistry. The document details its chemical formula, structure, physicochemical properties, and synthesis protocols. Particular attention is given to presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies.

Chemical Formula and Structure

Physicochemical Properties

Thallium(III) hydroxide is characterized as a very weak base and is sparingly soluble in water.[1][5] Its properties are fundamentally different from those of thallium(I) hydroxide, which is a strong base and highly soluble.[5][6] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 255.4053 g/mol | [1][7] |

| Appearance | Reddish-brown solid | [1] |

| Basicity | Very weak base | [1][5] |

| Solubility Product (Ksp) | 10⁻⁴⁵.² | [6] |

| Thermal Stability | Decomposes upon heating to Tl₂O₃ and H₂O | [2][6] |

| Oxidizing/Reducing Nature | Strong oxidizing agent | [2][6] |

Experimental Protocols

The synthesis of this compound is primarily achieved through precipitation reactions, leveraging its low solubility.

Method 1: Precipitation from a Thallium(III) Salt

This is the most common and direct method for synthesizing this compound.[6]

-

Materials:

-

Thallium(III) chloride (TlCl₃)

-

Sodium hydroxide (NaOH), 1 M solution

-

High-purity deionized water

-

Beakers, magnetic stirrer, and stir bar

-

Buchner funnel and filter paper

-

Inert atmosphere glove box or fume hood (due to the high toxicity of thallium compounds)[2]

-

-

Procedure:

-

Dissolve a known quantity of thallium(III) chloride in deionized water in a beaker. Note that TlCl₃ is hygroscopic and should be handled in anhydrous conditions to prevent premature hydrolysis.[6]

-

While vigorously stirring the thallium(III) salt solution, slowly add a 1 M solution of sodium hydroxide.

-

This compound will immediately precipitate as a reddish-brown solid.[6] The reaction is as follows: TlCl₃(aq) + 3NaOH(aq) → Tl(OH)₃(s) + 3NaCl(aq)[6]

-

Continue adding the NaOH solution until the pH of the supernatant is ≥10 to ensure complete precipitation.[5]

-

Isolate the precipitate by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate multiple times with high-purity deionized water to remove soluble impurities such as sodium chloride.

-

Dry the resulting this compound solid.

-

Method 2: Electrochemical Oxidation of Thallium(I)

This compound can also be prepared by the electrochemical oxidation of a thallium(I) salt in an alkaline solution.[1][4][8]

-

Materials:

-

A soluble thallium(I) salt (e.g., thallium(I) sulfate, Tl₂SO₄)

-

An alkaline electrolyte solution (e.g., NaOH or KOH solution)

-

Electrolytic cell with a platinum electrode

-

Power supply

-

-

Procedure:

Logical Relationships

Aqueous Speciation of Thallium(III) as a Function of pH

The speciation of thallium(III) in aqueous solution is highly dependent on the pH. In strongly acidic conditions, the Tl³⁺ ion is the predominant species. As the pH increases, a series of mononuclear hydroxo complexes are formed before the precipitation of Tl(OH)₃. The following diagram illustrates this relationship.

Caption: Predominant aqueous species of Thallium(III) at different pH values.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Facts for Kids [kids.kiddle.co]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. webqc.org [webqc.org]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of Thallium(III) hydroxide

An In-depth Technical Guide to the Physical and Chemical Properties of Thallium(III) Hydroxide (B78521)

Introduction

Thallium(III) hydroxide, with the chemical formula Tl(OH)₃, is an inorganic compound featuring thallium in its +3 oxidation state.[1] Also known as thallic hydroxide, it is a significant compound in the study of thallium chemistry.[1][2] Unlike its thallium(I) counterpart, this compound is characterized as a very weak base with extremely low solubility in water.[2][3][4] Due to the high toxicity of thallium compounds, all handling and experimentation with Tl(OH)₃ must be conducted with stringent safety protocols by trained professionals in controlled laboratory environments.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its aqueous behavior for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below.

Quantitative Data Summary

Table 1: Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | Tl(OH)₃ | [1][2] |

| Molar Mass | 255.4053 g/mol | [2][4][5] |

| Appearance | White to reddish-brown solid | [1][2][3][4][6] |

| Solubility in Water | Very low; ~0.8 µmol/L at pH 6.3-8.4 | [3][4] |

| Solubility Product (Ksp) | 10⁻⁴⁵·² | [4][7][8] |

| Decomposition | Decomposes upon heating | [1][3] |

Table 2: Chemical Properties of this compound

| Property | Description | References |

| Basicity | Very weak base | [1][2][3][4] |

| Reactivity | Dissociates to Tl³⁺ only in strongly acidic conditions. It is an oxidizing agent. | [1][2][6] |

| Thermal Decomposition | Decomposes to Thallium(III) oxide (Tl₂O₃) and water. Further heating yields Thallium(I) oxide (Tl₂O) and oxygen. | [1][9] |

| Precipitation pH | Precipitates from aqueous solutions when pH is adjusted to be alkaline (stable between pH 7.4 and 8.8). | [7][8][10] |

The appearance of this compound is reported variably as a white or reddish-brown solid.[2][3][6] This variation may be attributed to the presence of impurities or slight decomposition to thallium(III) oxide. It is a thermally unstable compound that decomposes upon heating.[1][3] The initial decomposition product is thallium(III) oxide and water.[9]

Chemically, Tl(OH)₃ is a very weak base, which only yields the Tl³⁺ ion under strongly acidic conditions.[2] It is also recognized as an oxidizing agent.[1] One of its most notable properties is its extremely low solubility in water, making it one of the least soluble metal hydroxides.[7] This property is central to its synthesis and its application in removing thallium from wastewater.[10]

Aqueous Speciation of Thallium(III)

In aqueous solutions, the speciation of trivalent thallium is highly dependent on pH. As the pH increases, Tl³⁺ undergoes successive hydrolysis to form a series of hydroxo complexes.[7][8] The predominance of these species shifts from the free Tl³⁺ ion in highly acidic solutions to various hydroxyl complexes as the solution becomes more alkaline.[4][7][8]

Experimental Protocols

Warning: Thallium compounds are extremely toxic and must be handled only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[1]

Synthesis of this compound by Precipitation

This method leverages the low solubility of Tl(OH)₃ by precipitating it from a solution of a soluble thallium(III) salt with a strong base.[2][3][4]

Materials:

-

Thallium(III) chloride (TlCl₃)

-

1 M Sodium hydroxide (NaOH) solution

-

High-purity deionized water

-

pH meter or pH indicator strips

-

Beakers, magnetic stirrer, and stir bar

-

Büchner funnel and filter paper

Methodology:

-

Preparation: In a fume hood, dissolve a known quantity of TlCl₃ in a minimal amount of deionized water in a beaker equipped with a magnetic stir bar.[3]

-

Precipitation: While stirring the TlCl₃ solution, slowly add the 1 M NaOH solution dropwise.[3]

-

pH Monitoring: Continuously monitor the solution's pH. Continue adding NaOH until the pH is stable at a value of 10 or higher to ensure complete precipitation of Tl(OH)₃. A dense precipitate will form.[3]

-

Digestion: Continue to stir the mixture gently at room temperature for 30-60 minutes. This "digestion" period allows the precipitate to age, which can improve its filterability.[3]

-

Isolation and Purification:

-

Turn off the stirrer and allow the Tl(OH)₃ precipitate to settle.

-

Carefully decant the supernatant liquid.

-

Wash the precipitate by resuspending it in fresh deionized water, allowing it to settle, and decanting the supernatant. Repeat this washing step 2-3 times to remove the bulk of soluble byproducts like NaCl.[3]

-

Transfer the precipitate to a Büchner funnel fitted with filter paper and wash the solid with several portions of deionized water to remove any remaining soluble impurities.[3]

-

-

Drying: Dry the collected precipitate in an oven at a low temperature (e.g., <100°C) to avoid decomposition to Tl₂O₃.[10]

Synthesis by Electrochemical Oxidation

This compound can also be produced through the electrochemical oxidation of a thallium(I) ion (Tl⁺) solution under alkaline conditions.[2][4] In this process, an appropriate potential is applied to an electrolytic cell, which oxidizes Tl⁺ to Tl³⁺. The newly formed Tl³⁺ then precipitates as Tl(OH)₃ in the alkaline medium.[4]

References

- 1. This compound Facts for Kids [kids.kiddle.co]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | H3O3Tl | CID 20466441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. webqc.org [webqc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Thallium(III) Hydroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of thallium(III) hydroxide (B78521), a compound of significant interest due to the unique properties and pronounced toxicity of thallium. This document collates quantitative solubility data, details relevant experimental methodologies, and presents visual representations of the chemical behavior of thallium(III) in aqueous environments. Given that many thallium compounds are highly soluble in water and readily absorbed through the skin, a thorough understanding of the solubility of its various forms is critical for safety, research, and environmental considerations.[1]

Core Concepts: Thallium Hydroxides

Thallium can exist in two primary oxidation states, +1 and +3, leading to the formation of two distinct hydroxides with markedly different properties.[2][3]

-

Thallium(I) Hydroxide (TlOH): Also known as thallous hydroxide, this compound is a strong base and is very soluble in water.[2][3][4][5] Its high solubility means it is typically prepared and utilized as an aqueous solution.[3]

-

Thallium(III) Hydroxide (Tl(OH)₃): Referred to as thallic hydroxide, this compound is a reddish-brown solid and a very weak base.[2][3][6] In stark contrast to its thallium(I) counterpart, this compound is characterized by its extremely low solubility in water.[3][7][8] In fact, it is considered to be one of the least soluble metal hydroxides.[7][9][10] The compound is often considered to exist as hydrated thallium(III) oxide (Tl₂O₃·nH₂O).[11]

Quantitative Solubility Data

The solubility of this compound is most effectively quantified by its solubility product constant (Ksp). This value represents the equilibrium between the solid compound and its constituent ions in a saturated solution.

Table 1: Solubility Product Constants (Ksp) for this compound at or near 25 °C

| Ksp Value | Source |

| 1.7 x 10⁻⁴⁴ | [12] |

| 6.3 x 10⁻⁴⁶ | [13][14] |

| 10⁻⁴⁵.² | [2][3][9][10] |

| 1.68 x 10⁻⁴⁴ | [15][16] |

The slight variations in the reported Ksp values can be attributed to differences in experimental conditions and methodologies. Nevertheless, these values consistently underscore the extremely low solubility of this compound in aqueous solutions.

Aqueous Speciation and pH Dependence

The solubility of this compound is profoundly influenced by the pH of the aqueous solution. In acidic conditions, the hydroxide dissolves to form the thallium(III) ion (Tl³⁺) and various hydroxo complexes. The distribution of these species is pH-dependent.

Table 2: Stepwise Association and Hydrolysis Constants for Thallium(III) Hydroxo Complexes

| Equilibrium Reaction | Stepwise Association Constant (log K) | Hydrolysis Constant (log Kh) |

| Tl³⁺ + OH⁻ ⇌ Tl(OH)²⁺ | 11.31 | -2.69 |

| Tl(OH)²⁺ + OH⁻ ⇌ Tl(OH)₂⁺ | 7.64 | -6.36 |

| Tl(OH)₂⁺ + OH⁻ ⇌ Tl(OH)₃(aq) | 6.58 | -7.42 |

| Tl(OH)₃(aq) + OH⁻ ⇌ Tl(OH)₄⁻ | 5.22 | -8.78 |

Data sourced from References[2][9][10].

The formation of these soluble hydroxo complexes dictates the concentration of dissolved thallium(III) at different pH values. The solid Tl(OH)₃ precipitate is the dominant form in a narrow pH range, approximately between 7.4 and 8.8.[9][17]

Below is a diagram illustrating the predominance of different aqueous thallium(III) species as a function of pH.

Caption: Predominant aqueous species of Thallium(III) at different pH values.

Experimental Protocols

This is the most common and direct method for preparing this compound due to its insolubility.[3][7]

-

Materials:

-

A soluble thallium(III) salt (e.g., thallium(III) chloride, TlCl₃)

-

A strong base (e.g., sodium hydroxide, NaOH)

-

High-purity deionized water

-

Beakers, magnetic stirrer, and stir bar

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

-

Procedure:

-

Precursor Solution Preparation: Dissolve the soluble thallium(III) salt in deionized water to create a stock solution.

-

Precipitation: While vigorously stirring the thallium(III) salt solution, slowly add the strong base solution. A precipitate of this compound will form immediately.[3] The chemical equation for this reaction using thallium(III) chloride and sodium hydroxide is: TlCl₃(aq) + 3NaOH(aq) → Tl(OH)₃(s) + 3NaCl(aq)[3]

-

Digestion: Continue to stir the mixture at room temperature for approximately 30-60 minutes. This "aging" process can improve the filterability of the precipitate.[7]

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

The precipitate can be washed by decantation: carefully pour off the supernatant, add fresh deionized water, resuspend the precipitate, let it settle, and decant again. Repeat this process several times to remove soluble byproducts like NaCl.[7]

-

Transfer the precipitate to a Buchner funnel and wash with deionized water.[7]

-

-

Drying: Dry the purified this compound precipitate.

-

A general experimental workflow for determining the solubility of a sparingly soluble salt like this compound is outlined below.

Caption: Experimental workflow for determining the solubility of this compound.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly recommended technique for the analysis step due to its high sensitivity and specificity, which is necessary for quantifying the very low concentrations of dissolved thallium.[16][17]

Applications in Wastewater Treatment

The extremely low solubility of this compound is leveraged in wastewater treatment to remove thallium from contaminated water sources.[17] The process involves the oxidation of the more soluble thallium(I) to thallium(III), followed by precipitation as this compound through pH adjustment to an alkaline range.[17]

The following diagram illustrates the workflow for thallium removal from wastewater.

Caption: Workflow for the removal of thallium from wastewater.

Conclusion

This compound is a compound characterized by its exceptionally low solubility in aqueous solutions, a property quantified by its very small solubility product constant. Its solubility is highly dependent on pH due to the formation of various soluble hydroxo complexes in acidic and strongly basic solutions. The synthesis of this compound is readily achieved through precipitation, and its insolubility forms the basis for effective thallium removal in wastewater treatment processes. For researchers, scientists, and drug development professionals, a comprehensive understanding of these solubility characteristics is paramount for safe handling, effective experimental design, and the development of environmental remediation strategies.

References

- 1. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]

- 5. Thallium Hydroxide [drugfuture.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Assertion: Thallium (III) hydroxide is highly soluble in water.Reason: Th.. [askfilo.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Solubility Products [gchem.cm.utexas.edu]

- 13. Ksp Table [chm.uri.edu]

- 14. reddit.com [reddit.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition of Thallium(III) Hydroxide to Thallium(III) Oxide

This technical guide provides a comprehensive overview of the thermal decomposition of Thallium(III) hydroxide (B78521) (Tl(OH)₃) into Thallium(III) oxide (Tl₂O₃). The document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the properties, synthesis, and thermal behavior of this compound. All procedures involving thallium compounds must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment, as they are highly toxic.[1][2]

Core Concepts and Decomposition Pathway

Thallium(III) hydroxide, also known as thallic hydroxide, is a white to reddish-brown solid compound with the chemical formula Tl(OH)₃.[1][3] It is characterized as a very weak base with extremely low solubility in water.[3][4] Upon heating, this compound undergoes a dehydration reaction to form the more thermally stable Thallium(III) oxide and water vapor.[1][4]

The primary decomposition reaction is as follows:

2Tl(OH)₃(s) → Tl₂O₃(s) + 3H₂O(g)

This process is fundamental in the synthesis of Tl₂O₃ nanoparticles and other thallium-based materials where a controlled thermal treatment of the hydroxide precursor is employed.[5] Further heating of Thallium(III) oxide at higher temperatures can lead to subsequent decomposition into Thallium(I) oxide (Tl₂O) and oxygen.[1][4]

Logical Pathway of Decomposition

The logical flow of the thermal decomposition process is straightforward, involving the application of thermal energy to the reactant to yield the oxide and water.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative data related to the thermal decomposition of this compound. Specific kinetic parameters such as activation energy are not widely reported in the literature for Tl(OH)₃, so analogous studies on metal hydroxides provide a theoretical framework.[6]

| Parameter | Value / Description | Notes |

| Reactant | This compound (Tl(OH)₃) | A white to reddish-brown solid.[1][3] |

| Molar Mass of Tl(OH)₃ | 255.41 g/mol | [4][7] |

| Primary Solid Product | Thallium(III) oxide (Tl₂O₃) | A dark brown or reddish-brown solid.[8][9] |

| Molar Mass of Tl₂O₃ | 456.76 g/mol | [8] |

| Gaseous Product | Water (H₂O) | |

| Decomposition Temp. | Begins at temperatures >100°C | Drying of Tl(OH)₃ precipitate is recommended at <100°C to prevent premature decomposition.[2] |

| Theoretical Weight Loss | ~21.15% | Corresponds to the loss of three water molecules per two molecules of Tl(OH)₃. |

Experimental Protocols

Detailed experimental procedures are critical for the safe and effective study of thallium compounds. The following sections outline the protocols for the synthesis of the Tl(OH)₃ precursor and its subsequent thermal analysis.

Synthesis of this compound Precursor

This compound's extremely low solubility allows for its synthesis and purification via a controlled precipitation reaction.[10]

Materials:

-

Thallium(III) source (e.g., Thallium(III) chloride, TlCl₃)

-

Base solution (e.g., 1 M Sodium hydroxide, NaOH)

-

High-purity deionized water

-

pH meter or indicator strips

-

Standard laboratory glassware (beakers, magnetic stirrer, etc.)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Preparation: Dissolve the Thallium(III) salt in deionized water to create an aqueous solution.

-

Precipitation: While vigorously stirring the Thallium(III) solution, slowly add the 1 M NaOH solution dropwise. A dense, white or brownish precipitate of Tl(OH)₃ will form.[3][10]

-

pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base until the pH is stable at a value of 10 or higher to ensure complete precipitation.[2][10]

-

Aging: Stir the mixture at room temperature for 30-60 minutes. This "aging" process can improve the filterability of the precipitate.[2]

-

Isolation: Isolate the Tl(OH)₃ precipitate from the solution via vacuum filtration.

-

Washing: Wash the collected precipitate several times with high-purity deionized water to remove any soluble impurities.

-

Drying: Carefully dry the purified Tl(OH)₃ precipitate in a drying oven at a temperature below 100°C to prevent premature thermal decomposition to Tl₂O₃.[2]

Thermal Analysis via TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition process. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[4][11]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Experimental Parameters:

-

Sample Preparation: Place a small, accurately weighed sample of dried Tl(OH)₃ (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Atmosphere: Conduct the analysis under a controlled, inert atmosphere, such as flowing nitrogen or argon, to prevent side reactions. A typical flow rate is 20-50 mL/min.[12]

-

Heating Rate: Employ a linear heating rate, commonly between 5°C/min and 20°C/min.[12]

-

Temperature Range: Heat the sample from ambient temperature to a point sufficiently above the final decomposition, for example, up to 800°C, to observe all decomposition stages.

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps corresponding to the dehydration of Tl(OH)₃ to Tl₂O₃ and any subsequent decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic.

Experimental and Analytical Workflow

The overall workflow, from the synthesis of the precursor to its characterization, involves a series of sequential steps. This logical progression ensures the purity of the starting material and the accuracy of the subsequent thermal analysis.

References

- 1. This compound Facts for Kids [kids.kiddle.co]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. This compound | H3O3Tl | CID 20466441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thallium(III) oxide - Wikipedia [en.wikipedia.org]

- 9. zegmetal.com [zegmetal.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Weak Base Characteristics of Thallium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical properties of Thallium(III) hydroxide (B78521), Tl(OH)₃, with a specific focus on its characteristics as a weak base. This document outlines its fundamental properties, quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its aqueous behavior. Thallium and its compounds are highly toxic and should be handled with extreme caution by trained professionals in appropriate laboratory settings.

Core Chemical and Physical Properties

Thallium(III) hydroxide, also known as thallic hydroxide, is the hydroxide of thallium in its +3 oxidation state.[1][2] It typically presents as a white or reddish-brown solid.[1][3][4] Its properties are significantly different from Thallium(I) hydroxide, which is a strong base.[5][6][7]

The weak basicity of this compound is a defining characteristic. It is a very weak base that only dissociates to yield the thallium(III) ion (Tl³⁺) under strongly acidic conditions.[3][4] This low basicity is intrinsically linked to its extremely low solubility in water.

Upon heating, this compound decomposes. It first dehydrates to form thallium(III) oxide (Tl₂O₃), and upon further heating, it can decompose into thallium(I) oxide (Tl₂O) and oxygen.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to its weak base characteristics.

| Property | Value | References |

| Chemical Formula | Tl(OH)₃ | [1][2] |

| Molar Mass | 255.4053 g/mol | [3][8] |

| Appearance | White to reddish-brown solid | [1][3][4] |

| Basicity | Very weak base | [1][3][4][5][6] |

| Solubility Product Constant (Ksp) at 25°C | 1.68 x 10⁻⁴⁴ | [9][10] |

| 6.3 x 10⁻⁴⁶ | [11] | |

| 10⁻⁴⁵.² (~6.31 x 10⁻⁴⁶) | [6][12] |

Chemical Reactions and Equilibria

The primary equilibrium of this compound in water is its dissolution, which is governed by the solubility product constant, Ksp:

Tl(OH)₃(s) ⇌ Tl³⁺(aq) + 3OH⁻(aq)

Due to the extremely small Ksp, the concentration of hydroxide ions produced is minuscule, leading to its classification as a very weak base.

As a base, this compound reacts with acids in neutralization reactions to form a Thallium(III) salt and water. For example, with sulfuric acid:

2Tl(OH)₃(s) + 3H₂SO₄(aq) → Tl₂(SO₄)₃(aq) + 6H₂O(l)[13]

Aqueous Equilibrium Diagram

The following diagram illustrates the equilibrium of this compound in an aqueous environment.

Caption: Aqueous equilibrium of this compound.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound by precipitating it from an aqueous solution of a soluble Thallium(III) salt.

Materials:

-

Thallium(III) chloride (TlCl₃)

-

1 M Sodium hydroxide (NaOH) solution

-

High-purity deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH meter or pH indicator strips

-

Fume hood

Procedure:

-

Preparation of Thallium(III) Solution: In a fume hood, dissolve a known quantity of Thallium(III) chloride in deionized water to create a solution of the desired concentration (e.g., 0.1 M).

-

Precipitation: While vigorously stirring the Thallium(III) chloride solution, slowly add 1 M sodium hydroxide solution dropwise.

-

Monitoring pH: Continuously monitor the pH of the solution. This compound will precipitate as a solid. Continue adding NaOH until the pH is in the alkaline range (e.g., pH 8-9) to ensure complete precipitation.[14]

-

Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate several times with high-purity deionized water to remove any soluble impurities, such as sodium chloride.

-

Drying: Dry the purified this compound precipitate in a desiccator or at a low temperature in a drying oven.

Determination of Ksp for this compound

This protocol outlines a method for determining the Ksp of a sparingly soluble metal hydroxide like Tl(OH)₃ by measuring the pH of a saturated solution.

Materials:

-

Synthesized this compound

-

High-purity deionized water

-

Erlenmeyer flasks with stoppers

-

Calibrated pH meter with a high-precision electrode

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filter with a 0.2 µm pore size)

Procedure:

-

Preparation of Saturated Solution: Add an excess of solid this compound to a flask containing a known volume of deionized water. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Stopper the flask and stir the mixture continuously for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Separation of Solid: Allow the undissolved solid to settle. Carefully decant or filter a portion of the supernatant to obtain a clear, saturated solution free of any solid particles.

-

pH Measurement: Immediately measure the pH of the clear, saturated solution using a calibrated pH meter.

-

Calculations:

-

From the measured pH, calculate the pOH: pOH = 14.00 - pH

-

Calculate the hydroxide ion concentration [OH⁻]: [OH⁻] = 10⁻ᵖᴼᴴ

-

From the stoichiometry of the dissolution reaction (Tl(OH)₃ ⇌ Tl³⁺ + 3OH⁻), the concentration of Tl³⁺ is [Tl³⁺] = [OH⁻] / 3.

-

Calculate the Ksp: Ksp = [Tl³⁺][OH⁻]³ = ([OH⁻]/3) * [OH⁻]³ = [OH⁻]⁴ / 3.

-

Workflow for Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound's weak base properties.

Caption: Workflow for synthesis and Ksp determination.

Conclusion

This compound is a very weak base, a characteristic primarily dictated by its extremely low solubility in water, as quantified by its very small solubility product constant (Ksp). While a direct pKb value is not commonly reported, the Ksp serves as the most critical parameter for understanding its limited contribution to the hydroxide concentration in aqueous solutions. The experimental protocols provided herein offer a framework for the synthesis and quantitative characterization of this compound. Due to the high toxicity of thallium compounds, all handling and experimentation must be conducted with appropriate safety measures in a controlled laboratory environment.

References

- 1. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 2. This compound Facts for Kids [kids.kiddle.co]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. webqc.org [webqc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2012books.lardbucket.org [2012books.lardbucket.org]

- 11. scribd.com [scribd.com]

- 12. tandfonline.com [tandfonline.com]

- 13. CharChem. This compound [charchem.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Thallium(III) Hydroxide

This technical guide provides a comprehensive overview of Thallium(III) hydroxide (B78521), Tl(OH)₃, also known as thallic hydroxide.[1][2] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its aqueous speciation. Thallium and its compounds are extremely toxic and should only be handled by trained professionals with appropriate safety measures in place.[3][4]

Chemical Identifiers and Nomenclature

Thallium(III) hydroxide is a compound of thallium in its +3 oxidation state.[4][5] It is crucial to distinguish it from Thallium(I) hydroxide (TlOH), also known as thallous hydroxide, which is a strong base with the CAS Number 12026-06-1.[5][6][7][8][9][10][11][12] A specific CAS Registry Number for this compound is not readily found in common chemical databases.

The primary identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | Thallium trihydroxide, Thallic hydroxide |

| Molecular Formula | H₃O₃Tl or Tl(OH)₃[1] |

| PubChem CID | 20466441[1][13] |

| InChI | InChI=1S/3H2O.Tl/h3*1H2;/q;;;+3/p-3[1] |

| InChIKey | GEPJDKDOADVEKE-UHFFFAOYSA-K[1] |

| SMILES | O--INVALID-LINK--O[1] |

Physicochemical Properties

This compound is described as a reddish-brown or white solid.[1][2][4][14] It is a very weak base and is considered one of the least soluble metal hydroxides.[1][15] This low solubility is a key characteristic utilized in methods for removing thallium from wastewater.[3] When heated, it decomposes into thallium(III) oxide (Tl₂O₃), and upon further heating, it breaks down into thallium(I) oxide and oxygen.[4]

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molar Mass | 255.4053 g/mol | [1][14][16] |

| Appearance | Reddish-brown or white solid | [1][2][4][14] |

| Solubility Product Constant (Ksp) | 10⁻⁴⁵·² | [15][16] |

| Stepwise Association Hydrolysis Constants | Tl(OH)²⁺: 10¹¹·³¹Tl(OH)₂⁺: 10⁷·⁶⁴Tl(OH)₃(aq): 10⁶·⁵⁸Tl(OH)₄⁻: 10⁵·²² | [16] |

Experimental Protocols

The synthesis of this compound is typically achieved through precipitation from an aqueous solution. The extreme toxicity of all thallium compounds necessitates that these procedures be conducted within a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Precipitation from a Thallium(III) Salt

This protocol details the synthesis and purification of this compound from Thallium(III) chloride by leveraging the compound's insolubility.[17]

-

Materials:

-

Thallium(III) chloride (TlCl₃)

-

1 M Sodium hydroxide (NaOH) solution

-

High-purity deionized water

-

pH meter or pH indicator strips

-

Beakers, magnetic stirrer, and stir bar

-

Büchner funnel and filter paper

-

-

Procedure:

-

Preparation: In a fume hood, dissolve a known quantity of TlCl₃ in a minimal amount of deionized water in a beaker equipped with a magnetic stir bar.[17]

-

Precipitation: While stirring the TlCl₃ solution, slowly add the 1 M NaOH solution dropwise. A dense precipitate of Tl(OH)₃ will form.[17]

-

pH Monitoring: Continuously monitor the pH of the solution. Continue the addition of NaOH until the pH is stable at a value of 10 or higher to ensure the complete precipitation of Tl(OH)₃.[17]

-

Digestion: Gently stir the mixture at room temperature for 30-60 minutes. This "aging" process can improve the filterability of the precipitate.[17]

-

Isolation and Purification: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with deionized water to remove soluble impurities, such as NaCl.[17]

-

Drying: Dry the purified Tl(OH)₃ in an oven at a low temperature (below 100°C) to prevent decomposition to Tl₂O₃.[3]

-

Protocol 2: Oxidation of Thallium(I) Followed by Precipitation

This method is often employed for the removal of thallium from wastewater and involves the oxidation of the more soluble Thallium(I) to Thallium(III), followed by precipitation.[3]

-

Materials:

-

A soluble Thallium(I) salt solution (e.g., Thallium(I) sulfate, Tl₂SO₄)

-

An oxidizing agent (e.g., chlorine water, hydrogen peroxide)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution (for pH adjustment if needed)

-

pH meter

-

Stir plate and stir bar

-

Beakers

-

Filtration apparatus (e.g., vacuum filter with 0.45 µm filter paper)

-

-

Procedure:

-

Oxidation: Place a known volume of the Thallium(I) solution in a beaker with a stir bar. Add the oxidizing agent to convert Tl⁺ to Tl³⁺.[3]

-

pH Adjustment for Precipitation: Calibrate the pH meter. While stirring, slowly add 1 M NaOH solution to the Tl³⁺ solution.[3]

-

Precipitation: Monitor the pH and continue adding NaOH until the target pH range for Tl(OH)₃ precipitation (between pH 7.4 and 8.8) is reached and a solid precipitate forms.[3][15]

-

Settling and Separation: Turn off the stirrer and allow the precipitate to settle. Separate the solid Tl(OH)₃ from the solution via vacuum filtration.[3]

-

Analysis (Optional): The residual thallium concentration in the filtrate can be determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the efficiency of the removal process.[3]

-

Aqueous Speciation of Thallium(III)

The predominant species of Thallium(III) in an aqueous solution is highly dependent on the pH. The following diagram illustrates the speciation pathway of Thallium(III) hydroxo complexes as the pH changes.

Caption: Predominant aqueous species of Thallium(III) at different pH values.[3][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Facts for Kids [kids.kiddle.co]

- 5. Thallium hydroxide | HOTl | CID 160963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. zegmetal.com [zegmetal.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. lookchem.com [lookchem.com]

- 10. Thallium Hydroxide [drugfuture.com]

- 11. echemi.com [echemi.com]

- 12. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]

- 13. This compound | H3O3Tl | CID 20466441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. webqc.org [webqc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Thallium(III) Hydroxide with a Focus on X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thallium(III) hydroxide (B78521), Tl(OH)₃, with a specific focus on its synthesis and characterization by X-ray Diffraction (XRD). Due to a notable scarcity of published crystallographic data for Thallium(III) hydroxide, this guide furnishes a detailed, generalized protocol for its XRD analysis, drawing parallels from the well-documented procedures for Thallium(I) hydroxide and other metal hydroxides.

Physicochemical Properties of this compound

This compound is a compound of thallium in the +3 oxidation state.[1] It is described as a reddish-brown or white solid and is considered a very weak base.[2][3][4] Unlike its highly soluble counterpart, Thallium(I) hydroxide (TlOH), Tl(OH)₃ has very low solubility in water.[4] The existence of pure this compound is debated, as it is known to readily dehydrate to form hydrated thallium(III) oxide (Tl₂O₃).[5]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Tl(OH)₃ | [3] |

| Molar Mass | 255.4053 g/mol | [3][6] |

| Appearance | Reddish-brown or white solid | [2][3][4] |

| Basicity | Very weak base | [2][3] |

| Solubility in Water | Very low | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through precipitation from an aqueous solution of a soluble Thallium(III) salt by the addition of a base.[3][4]

This protocol details the synthesis of this compound via the precipitation method.

Materials:

-

Thallium(III) salt (e.g., Thallium(III) chloride, TlCl₃)

-

Base (e.g., Sodium hydroxide, NaOH), 1 M solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Washing bottle

Procedure:

-

Dissolution: In a well-ventilated fume hood, dissolve a measured quantity of the Thallium(III) salt in a minimal amount of deionized water in a beaker equipped with a magnetic stir bar.

-

Precipitation: While stirring the solution, slowly add the 1 M NaOH solution dropwise. A precipitate of this compound will form.

-

pH Adjustment: Continue the addition of the base until the precipitation is complete. The optimal pH for precipitation should be determined, but a pH above 7 is generally required.

-

Digestion: Allow the precipitate to stir in the mother liquor for a period (e.g., 30-60 minutes) to encourage particle growth, which aids in filtration.

-

Filtration: Separate the precipitate from the solution using a Büchner funnel and filter paper.

-

Washing: Wash the collected solid with several portions of deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound precipitate. This can be done in a desiccator or at a low temperature in a vacuum oven to prevent decomposition.

The logical workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

Characterization by X-ray Diffraction (XRD)

XRD is a fundamental technique for the characterization of crystalline materials. It provides information on the phase purity, crystal structure, and crystallite size of a sample. While specific, publicly available XRD data for Tl(OH)₃ is scarce, the following protocol outlines the standard procedure for its analysis.

1. Sample Preparation:

-

Gently grind a small amount of the dried this compound powder using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes the effects of preferred orientation.

-

Mount the powdered sample onto a low-background sample holder. Ensure a flat, smooth surface for the analysis.

2. XRD Data Collection:

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Scan Parameters:

-

2θ Range: 10-80°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: A slower scan speed or longer time per step will result in a better signal-to-noise ratio. A typical value is 1-5 seconds per step.

-

Sample Rotation: If available, sample rotation should be enabled to further reduce preferred orientation effects.

-

3. Data Analysis:

-

Phase Identification: The collected diffraction pattern should be compared against a crystallographic database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present in the sample.[7][8]

-

Lattice Parameter Refinement: If a matching pattern is found or a known crystal structure is being confirmed, the unit cell parameters can be refined using software packages that employ methods like Rietveld refinement.[7]

-

Crystallite Size Estimation: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.

The general workflow for the characterization of a synthesized material like this compound is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | H3O3Tl | CID 20466441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ICDD Database Search - [icdd.com]

Toxicity and safety precautions for handling Thallium(III) hydroxide

An In-depth Technical Guide to the Toxicity and Safe Handling of Thallium(III) Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium and its compounds are notoriously toxic heavy metals that pose a significant risk in research and industrial settings. Thallium(III) hydroxide (Tl(OH)₃), while less common than its thallous (Tl(I)) counterparts, is also highly toxic. Its extreme insolubility is a key characteristic, influencing its environmental fate and application in wastewater treatment.[1] This guide provides a comprehensive overview of the toxicity of thallium compounds, with a specific focus on the safety precautions and handling protocols required for this compound. It covers toxicological data, mechanisms of action, emergency procedures, and detailed experimental protocols for safe handling and use.

Introduction to Thallium Toxicity

Thallium is a cumulative poison that can be absorbed systemically through ingestion, inhalation, and skin contact.[2] Its compounds, many of which are colorless, odorless, and tasteless, have a history of use as rodenticides and have been involved in accidental and intentional poisonings.[3][4] The toxicity of thallium is often compared to that of other heavy metals like lead and mercury, and in many cases, it is considered more severe.[5]

The primary mechanism of thallium toxicity stems from the chemical similarity of the thallous ion (Tl⁺) to the potassium ion (K⁺).[3][6] Due to their similar ionic radii, Tl⁺ can substitute for K⁺ in essential biological processes, such as the Na⁺/K⁺-ATPase pump, leading to widespread cellular dysfunction.[5][7] Thallium also exhibits a high affinity for sulfhydryl groups in proteins, disrupting enzyme function and cellular metabolism.[3][5] While most toxicological data pertains to the more soluble Tl(I) compounds, the trivalent form, Tl(III), has been shown to be more toxic than Tl(I) in certain cellular models, for instance by increasing the production of reactive oxygen species (ROS) in hepatocytes.[5][8]

Physicochemical and Toxicological Data

Quantitative data for thallium compounds is crucial for risk assessment. The following tables summarize key properties and exposure limits. Note that much of the available data refers to soluble thallium compounds in general, as specific toxicity studies on the highly insoluble this compound are limited.

Table 1: Physicochemical Properties of Thallium Hydroxides

| Property | Thallium(I) Hydroxide (TlOH) | This compound (Tl(OH)₃) |

| Molar Mass | 221.39 g/mol [9][10] | 255.40 g/mol [1][11] |

| Appearance | Yellow needles or white crystalline powder[1][9][10] | Reddish-brown solid[11] |

| CAS Number | 12026-06-1[9][10] | 55173-38-1 (general), specific CAS may vary |

| Density | 7.44 g/cm³[9][10] | Not well-documented |

| Melting Point | Decomposes at 139 °C[9][10] | Decomposes |

| Solubility in Water | 34.3 g/100 g at 18°C[1][10] | Extremely low[1] |

| Solubility Product (Ksp) | Not applicable (high solubility) | 1.7 x 10⁻⁴⁴ to 10⁻⁴⁵.²[1] |

Table 2: GHS Hazard Classification for Thallium Compounds

This classification for Thallium(I) hydroxide is representative of other highly toxic thallium compounds.[10][12]

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | Danger |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger |

| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | Warning |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | (No Signal Word) |

Table 3: Occupational Exposure Limits for Soluble Thallium Compounds

| Organization | Limit | Value | Notes |

| OSHA | PEL-TWA (8-hr) | 0.1 mg/m³[13][14][15] | Legal airborne permissible exposure limit. |

| NIOSH | REL-TWA (10-hr) | 0.1 mg/m³[15] | Recommended airborne exposure limit. |

| ACGIH | TLV-TWA (8-hr) | 0.1 mg/m³[15] | Recommended airborne exposure limit. |

| NIOSH | IDLH | 15 mg/m³[13][16] | Immediately Dangerous to Life or Health. |

Mechanisms of Thallium Toxicity

Thallium's toxicity is multifaceted, affecting numerous cellular systems. The primary mechanisms are illustrated in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thallium-induced DNA damage, genetic, and epigenetic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. mdpi.com [mdpi.com]

- 9. lookchem.com [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Thallium hydroxide | HOTl | CID 160963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. THALLIUM, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration [osha.gov]

- 15. nj.gov [nj.gov]

- 16. patient.info [patient.info]

A Comparative Analysis of Thallium(III) Hydroxide and Thallous Hydroxide for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thallium, a heavy metal with dual valency, gives rise to two distinct hydroxides: thallium(III) hydroxide (B78521) (Tl(OH)₃), also known as thallic hydroxide, and thallous hydroxide (TlOH) or thallium(I) hydroxide. These compounds, despite their shared elemental origin, exhibit remarkably different physicochemical properties and toxicological profiles. This divergence is primarily attributed to the different oxidation states of the thallium ion, which significantly influences their stability, solubility, and reactivity. This technical guide provides a comprehensive comparison of thallium(III) hydroxide and thallous hydroxide, detailing their core properties, synthesis and purification protocols, and toxicological implications, with a focus on their relevance to researchers in the fields of chemistry and drug development.

Core Properties: A Tale of Two Oxidation States

The fundamental differences between this compound and thallous hydroxide are starkly illustrated by their physical and chemical properties. Thallous hydroxide, with thallium in the +1 oxidation state, behaves in many ways like an alkali metal hydroxide, being a strong base with high solubility in water.[1] In contrast, this compound is a very weak base with extremely low solubility.[1]

Table 1: Comparative Physicochemical Properties

| Property | This compound (Tl(OH)₃) | Thallous Hydroxide (TlOH) |

| Molar Mass | 255.41 g/mol [1] | 221.39 g/mol [2] |

| Appearance | Reddish-brown solid[3] or white solid[4] | Yellow needles[2][5] |

| Density | Not well-documented | 7.44 g/cm³[2] |

| Melting Point | Decomposes upon heating[1] | Decomposes at 139°C[2] |

| Solubility in Water | Extremely low solubility[1] (~0.8 µmol/L at pH 6.3-8.4)[4] | Highly soluble (34.3 g/100 g at 18°C)[2] |

| Basicity | Very weak base[1][3] | Strong base[2] |

| Stability | Unstable[6] | Decomposes upon heating;[7] reacts with atmospheric CO₂[6] |

Experimental Protocols: Synthesis and Purification

The disparate solubilities of the two hydroxides dictate their synthesis and purification strategies. The insolubility of this compound is leveraged for its purification, while the primary challenge in handling thallous hydroxide is the prevention of carbonate formation.

This compound: Precipitation and Washing

Synthesis: this compound is typically synthesized by the precipitation of a soluble thallium(III) salt, such as thallium(III) chloride (TlCl₃), with a strong base like sodium hydroxide (NaOH).[3][8]

-

Reaction: TlCl₃(aq) + 3NaOH(aq) → Tl(OH)₃(s) + 3NaCl(aq)[1]

-

Procedure:

Purification: The purification of this compound is intrinsically linked to its synthesis. The precipitation process effectively separates the insoluble hydroxide from soluble precursors and byproducts.[4] Repeated washing of the precipitate with high-purity deionized water is crucial to remove any remaining soluble contaminants.[4]

Thallous Hydroxide: A CO₂-Free Approach

Synthesis: Thallous hydroxide can be prepared through several methods, with the most common being the reaction of thallium(I) sulfate (B86663) with barium hydroxide or the hydrolysis of thallium(I) ethoxide.[9]

-

Method 1: Double Displacement

-

Method 2: Hydrolysis of Thallium(I) Ethoxide

Purification and Handling: The primary impurity in synthesized thallous hydroxide is thallium(I) carbonate (Tl₂CO₃), which readily forms upon exposure to atmospheric carbon dioxide.[9] Therefore, all synthesis, purification, and handling steps must be conducted under a CO₂-free atmosphere, such as nitrogen or argon.[9] Solutions of thallous hydroxide should be stored in tightly sealed containers.[4]

Toxicological Profile and Cellular Signaling Pathways

Table 2: Acute Toxicity of Thallium Compounds

| Compound | Animal | Route | LD50 (mg/kg) |

| Thallium Sulfate | Rat | Oral | 16[12] |

| Thallium Acetate | Rat | Oral | 41.2[12] |

The toxicity of thallium stems from its ability to mimic potassium ions (K⁺) in biological systems, leading to the disruption of numerous cellular processes.[9]

Thallium(I) Toxicity: The Potassium Mimic

The primary mechanism of Tl(I) toxicity is its interference with potassium-dependent pathways due to the similar ionic radii of Tl⁺ and K⁺.[2][13] This mimicry allows Tl⁺ to enter cells via potassium uptake channels and disrupt the function of vital enzymes like Na⁺/K⁺-ATPase.[10]

Caption: General mechanism of Thallous Hydroxide toxicity via potassium mimicry.

Apoptotic Signaling Pathways

Both thallium(I) and thallium(III) have been shown to induce apoptosis, or programmed cell death, primarily through mitochondrial-mediated pathways.[4][14] This involves the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and activation of a caspase cascade.[4][14] Thallium(III) has also been observed to trigger the extrinsic pathway of apoptosis.

Caption: Apoptotic signaling pathways induced by Thallium(I) and Thallium(III).

Conclusion

This compound and thallous hydroxide are two distinct chemical entities with profoundly different properties and applications. Thallous hydroxide's high solubility and strong basicity make it a useful reagent in chemical synthesis, provided its high toxicity and reactivity with atmospheric carbon dioxide are carefully managed. Conversely, the extreme insolubility of this compound is its defining characteristic, driving its synthesis and purification through precipitation. For researchers in drug development, understanding the distinct toxicological mechanisms of Tl(I) and Tl(III), particularly their ability to induce apoptosis through different signaling cascades, is crucial. The high toxicity of all thallium compounds necessitates stringent safety protocols in all experimental settings. This guide provides a foundational understanding of these two compounds to aid researchers in their safe and effective utilization in advanced scientific endeavors.

References

- 1. ION Thallos-HTL: a fluorescent thallium indicator that enables cell-selective and localizable thallium flux assays - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thallium-induced DNA damage, genetic, and epigenetic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. dovepress.com [dovepress.com]

- 6. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 7. Toxicity of thallium on isolated rat liver mitochondria: the role of oxidative stress and MPT pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thallium Toxicity and its Interference with Potassium Pathways Tested on Various Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Mechanistic examination of thallium and potassium interactions in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Impact of Thallium Exposure in Public Health and Molecular Toxicology: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Formation of Hydrated Thallium(III) Oxide from Thallium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of hydrated thallium(III) oxide from its precursor, thallium(III) hydroxide (B78521) (Tl(OH)₃). The process involves the controlled dehydration of the hydroxide, a critical step in producing thallium(III) oxide, a compound of interest for its semiconductor properties and use in high-temperature superconductors.[1][2] This guide details the necessary experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and workflows.

WARNING: All thallium compounds are extremely toxic and should be handled only by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.[3][4]

Overview of the Chemical Transformation

The formation of thallium(III) oxide from thallium(III) hydroxide is fundamentally a dehydration reaction initiated by thermal energy. This compound, a very weak base, is practically insoluble in water.[5][6] Upon heating, it decomposes, losing water molecules to form the more stable thallium(III) oxide (Tl₂O₃).[3][5] The overall reaction is:

2Tl(OH)₃(s) → Tl₂O₃(s) + 3H₂O(g)

The term "hydrated thallium(III) oxide" represents the intermediate states of this process as water is progressively removed from the hydroxide structure. The final product of complete dehydration at moderate temperatures is anhydrous thallium(III) oxide. Further heating to higher temperatures can cause additional decomposition into thallium(I) oxide (Tl₂O) and oxygen.[3][5]

Experimental Protocols

The synthesis is a two-stage process: first, the preparation of the this compound precursor, and second, its thermal conversion to thallium(III) oxide.

Protocol 1: Synthesis of this compound (Tl(OH)₃) by Precipitation

This is the most direct method for producing the Tl(OH)₃ precursor, leveraging its extreme insolubility for efficient isolation.[5][7]

Materials:

-

Thallium(III) chloride (TlCl₃)

-

1 M Sodium hydroxide (NaOH) solution

-

High-purity deionized water

-

pH meter or indicator strips

Procedure:

-

Preparation: In a fume hood, dissolve the required amount of thallium(III) chloride in a minimal volume of deionized water in a beaker equipped with a magnetic stirrer.[7]

-

Precipitation: While stirring the TlCl₃ solution vigorously, slowly add the 1 M NaOH solution dropwise. A dense, reddish-brown (or sometimes white) precipitate of Tl(OH)₃ will form immediately.[5][7][8] The chemical equation for this precipitation is: TlCl₃(aq) + 3NaOH(aq) → Tl(OH)₃(s) + 3NaCl(aq)[5]

-

pH Monitoring: Continuously monitor the solution's pH. Continue adding NaOH until the pH is stable at a value of 10 or higher to ensure the complete precipitation of Tl(OH)₃.[7]

-

Digestion: Reduce stirring speed and allow the mixture to digest for 30-60 minutes at room temperature. This aging process can improve the precipitate's filterability.[7]

-

Isolation and Washing:

-

Stop stirring and let the precipitate settle.

-

Carefully decant the supernatant liquid.

-

Resuspend the precipitate in fresh deionized water, stir, allow it to settle, and decant again. Repeat this washing step at least three times to remove soluble byproducts like NaCl.[7]

-

-

Drying: After the final wash, filter the precipitate using a Buchner funnel. Dry the collected Tl(OH)₃ solid in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid premature decomposition.

Protocol 2: Thermal Conversion to Thallium(III) Oxide (Tl₂O₃)

This protocol uses thermal analysis equipment to control the decomposition process precisely, but a standard laboratory furnace can also be used.

Materials & Equipment:

-

Dried this compound (Tl(OH)₃) powder

-

Thermogravimetric Analyzer (TGA) or a tube furnace

-

Inert gas supply (e.g., nitrogen or argon)

-

Alumina (B75360) crucible

Procedure:

-

Sample Preparation: Place an accurately weighed sample (typically 5-10 mg for TGA) of the dried Tl(OH)₃ powder into an alumina crucible.[9]

-

Atmosphere: Place the crucible in the furnace or TGA. Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to create a non-reactive atmosphere.[9]

-

Heating Program: Heat the sample from ambient temperature to approximately 400-500 °C. A linear heating rate of 5-10 °C/min is recommended to ensure a controlled decomposition.[9]

-

Analysis:

-

In a TGA, a significant weight loss will be observed, corresponding to the loss of water as Tl(OH)₃ converts to Tl₂O₃.

-

If using a furnace, hold the sample at the final temperature (e.g., 350 °C) for 1-2 hours to ensure complete conversion.

-

-

Cooling & Collection: Allow the sample to cool to room temperature under the inert atmosphere before removal. The resulting dark brown powder is thallium(III) oxide.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data for the precursor and the final product.

Table 1: Physical and Chemical Properties

| Property | This compound (Tl(OH)₃) | Thallium(III) Oxide (Tl₂O₃) |

|---|---|---|

| Molar Mass | 255.41 g/mol [8] | 456.76 g/mol [2] |

| Appearance | Reddish-brown solid[8] | Dark brown solid[2] |